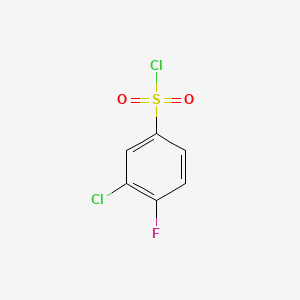

3-Chloro-4-fluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFXNSNBZNELII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238436 | |

| Record name | 3-Chloro-4-fluorobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91170-93-3 | |

| Record name | 3-Chloro-4-fluorobenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091170933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-fluorobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-fluorobenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the formation of sulfonamides.

Core Properties

This compound, with the CAS Number 91170-93-3 , is a halogenated aromatic sulfonyl chloride.[1][2][3][4][5] Its structure incorporates a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a fluorine atom, bestowing upon it a unique reactivity profile that is valuable in medicinal chemistry.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 91170-93-3 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [2][5] |

| Molecular Weight | 229.06 g/mol | [3] |

| Appearance | Light yellow to yellow to orange clear liquid | [1][2] |

| Purity | >97% | [3] |

| Density | 1.610 g/mL at 25 °C | [3] |

| Boiling Point | 104-105 °C at 1 mmHg | [3] |

| Refractive Index | n20/D 1.552 (lit.) | [3] |

| Flash Point | 110 °C (closed cup) | [3] |

Safety Information

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3]

| GHS Pictogram | Signal Word | Hazard Statement |

| GHS05 | Danger | H314: Causes severe skin burns and eye damage |

Synthesis

The synthesis of aryl sulfonyl chlorides like this compound can be achieved through several general methods. Two common routes are the chlorosulfonation of the corresponding aromatic compound and the diazotization of an aniline followed by a Sandmeyer-type reaction.

General Synthetic Workflow

Caption: General synthetic routes to this compound.

Experimental Protocol: Chlorosulfonation of 3-Chloro-4-fluorobenzene (Representative)

This protocol is a general representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

-

Charge the flask with an excess of chlorosulfonic acid and cool it in an ice bath.

-

Slowly add 3-chloro-4-fluorobenzene dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the temperature of the reaction mixture between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The product, this compound, will separate as an oily layer.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Reactivity and Applications

The primary utility of this compound in drug discovery and development lies in its ability to readily react with primary and secondary amines to form the corresponding sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.

Synthesis of Sulfonamides

The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Caption: General reaction scheme for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of an N-Aryl Sulfonamide (Representative)

This protocol is a general representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Add a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash it sequentially with water, dilute hydrochloric acid (to remove excess amine and base), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Applications in Drug Development

The 3-chloro-4-fluorobenzenesulfonamide moiety is a valuable scaffold in medicinal chemistry. The presence of the halogen atoms can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. This structural motif is found in various classes of therapeutic agents.

While specific examples directly starting from this compound are proprietary and often found in patent literature, its utility can be inferred from the importance of the resulting sulfonamides. For instance, analogues of the COX-2 inhibitor celecoxib and the carbonic anhydrase inhibitor dorzolamide incorporate substituted benzenesulfonamide structures. The synthesis of such molecules often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine-containing fragment. The unique substitution pattern of this compound makes it a valuable building block for generating novel analogues of these and other drug classes in the pursuit of improved efficacy and selectivity. For example, it could be used in the synthesis of novel kinase inhibitors, where the sulfonamide group can act as a key hydrogen bond donor.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 3-Chloro-4-fluorobenzenesulfonyl Chloride for Researchers, Scientists, and Drug Development Professionals

An essential building block in medicinal chemistry, 3-Chloro-4-fluorobenzenesulfonyl chloride is a versatile reagent pivotal in the synthesis of a wide array of biologically active sulfonamides. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and insights into its application in drug discovery and development.

Core Properties and Identification

This compound is a halogenated aromatic sulfonyl chloride. Its structure, featuring a benzene ring substituted with chlorine, fluorine, and a sulfonyl chloride group, imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the introduction of the 3-chloro-4-fluorophenylsulfonyl moiety.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 91170-93-3 | [1][2] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [2][3] |

| Molecular Weight | 229.06 g/mol | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | [2] |

| Boiling Point | 104-105 °C at 1 mmHg | |

| Density | 1.610 g/mL at 25 °C | |

| Refractive Index | n20/D 1.552 |

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling of the three aromatic protons with each other and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and sulfonyl chloride substituents.

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) will be observed for the molecular ion and any chlorine-containing fragments.

Chemical Properties and Reactivity

This compound is a reactive electrophile, a characteristic property of sulfonyl chlorides. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Stability and Storage: The compound is sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place.[5] It is classified as a corrosive material.

Reactions with Nucleophiles: It readily reacts with a variety of nucleophiles, including amines, alcohols, and amino acids, to form the corresponding sulfonamides, sulfonate esters, and N-sulfonylated amino acids. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published in readily accessible literature, its synthesis can be achieved through established methods for the preparation of arylsulfonyl chlorides. A common route involves the chlorosulfonation of 1-chloro-2-fluorobenzene.

General Synthesis of Sulfonamides

The following is a general experimental protocol for the reaction of a sulfonyl chloride with a primary amine, which can be adapted for this compound.

Reaction Workflow for Sulfonamide Synthesis

Caption: A typical workflow for the synthesis of sulfonamides from sulfonyl chlorides.

Detailed Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane.

-

Addition of Base: Add a suitable base, like pyridine or triethylamine (1.5-2.0 equivalents), to the solution to act as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. The organic product is then extracted into an organic solvent. The organic layer is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The 3-chloro-4-fluorophenylsulfonyl moiety is a key pharmacophore in a variety of bioactive molecules. Its incorporation can modulate the physicochemical properties of a compound, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets.

Enzyme Inhibition and Signaling Pathways

Derivatives of this compound have shown potential as inhibitors of various enzymes, playing a role in interrupting pathological signaling pathways.

One important class of enzymes targeted by sulfonamides are carbonic anhydrases (CAs) .[6] These enzymes are involved in regulating pH, and their overexpression is associated with certain types of cancer. Inhibition of carbonic anhydrase can disrupt the tumor microenvironment, potentially hindering cancer cell growth and survival.

Logical Relationship of Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by sulfonamide derivatives.

Another area of interest is the development of kinase inhibitors . Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. While no specific kinase inhibitor has been definitively linked to this compound in the available literature, the sulfonamide scaffold is a common feature in many approved kinase inhibitors. The general mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

General Kinase Inhibitor Signaling Pathway

Caption: General mechanism of action for a kinase inhibitor.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. Its versatile reactivity and the biological significance of its derivatives underscore its importance as a key building block in the ongoing quest for novel therapeutics.

References

- 1. fishersci.pt [fishersci.pt]

- 2. A11222.06 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 5. 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 [chemicalbook.com]

- 6. N-(3-chloro-4-fluorophenyl)benzenesulfonamide | 214956-16-8 | Benchchem [benchchem.com]

Molecular weight and formula for 3-Chloro-4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a crucial building block in modern medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, offers distinct electronic properties and metabolic stability to target molecules. This compound is primarily utilized in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, making it a valuable intermediate in the discovery and development of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications in pharmaceutical research.

Chemical and Physical Properties

This compound is a liquid at room temperature, with its appearance ranging from light yellow to orange.[1][2][3] It is a reactive compound, particularly sensitive to moisture, and is classified as corrosive, capable of causing severe skin burns and eye damage.[1][2]

Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂FO₂S | [4][5][6][7][8] |

| Molecular Weight | 229.06 g/mol | [6][9] |

| CAS Number | 91170-93-3 | [4][5] |

| Appearance | Light yellow to orange clear liquid | [1][2][3] |

| Purity | ≥97.5% (GC) | [4] |

| Boiling Point | 104-105 °C at 1 mmHg | [10] |

| Density | 1.610 g/mL at 25 °C | [10] |

| Refractive Index | 1.552 at 20 °C | [10] |

| InChI Key | DXFXNSNBZNELII-UHFFFAOYSA-N | [4] |

| SMILES | FC1=CC=C(C=C1Cl)S(Cl)(=O)=O | [4] |

Synthesis and Reactions

The primary route for the synthesis of this compound is the chlorosulfonation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution introduces the chlorosulfonyl group onto the benzene ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for chlorosulfonation of aromatic compounds.[3]

Materials:

-

1-chloro-2-fluorobenzene

-

Chlorosulfonic acid

-

Stirrer

-

Separatory funnel

-

Thermometer

-

Ice bath

-

Crushed ice

Procedure:

-

In a flask equipped with a stirrer, separatory funnel, and thermometer, place an excess of chlorosulfonic acid (e.g., 3-5 molar equivalents).

-

Cool the chlorosulfonic acid in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add 1-chloro-2-fluorobenzene (1 molar equivalent) dropwise from the separatory funnel with continuous stirring. The temperature should be carefully monitored and maintained between 0-5 °C.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

The crude this compound will separate as an oily layer. Separate the organic layer using a separatory funnel.

-

Wash the organic layer with cold water to remove any remaining acid.

-

The crude product can be purified by vacuum distillation.

Key Reaction: Sulfonamide Formation (Hinsberg Reaction)

A primary application of this compound in drug development is the synthesis of sulfonamides through its reaction with primary or secondary amines.[9] This reaction, known as the Hinsberg reaction, is a cornerstone of medicinal chemistry for creating diverse libraries of compounds for biological screening.

General Protocol:

-

Dissolve the primary or secondary amine in a suitable solvent (e.g., pyridine, THF, or dichloromethane).

-

Add this compound (typically 1.1 equivalents) to the solution, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by crystallization or chromatography.

Applications in Drug Development

The sulfonamide functional group is a key pharmacophore present in a wide array of approved drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents. This compound serves as a valuable reagent for introducing the 3-chloro-4-fluorophenylsulfonyl moiety into potential drug candidates. The presence of the chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as:

-

Enhanced metabolic stability: The strong carbon-fluorine bond can block sites of metabolism.

-

Increased lipophilicity: Halogen atoms can improve membrane permeability.

-

Modulation of binding affinity: The electronic properties of the halogens can alter interactions with biological targets.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of this compound and its subsequent reaction to form a sulfonamide, a common workflow in pharmaceutical research.

References

- 1. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Fluorobenzenesulfonyl Chloride - 701-27-9 - Manufacturer India [valeshvarbiotech.com]

- 6. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. 3-氯-4-氟苯磺酰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [oakwoodchemical.com]

- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 10. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Fluorinated Benzene Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining fluorinated benzene sulfonyl chlorides. These compounds are pivotal intermediates in the development of pharmaceuticals and agrochemicals, owing to the unique properties conferred by fluorine substitution. This document details key synthetic strategies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the synthesis of representative compounds.

Diazotization of Fluorinated Anilines followed by Sandmeyer-Type Reaction

The Sandmeyer-type reaction, involving the diazotization of a fluorinated aniline followed by a copper-catalyzed reaction with sulfur dioxide, is a versatile and widely employed method for the synthesis of fluorinated benzene sulfonyl chlorides. This approach offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the location of the amino group on the starting aniline.

A classic example is the synthesis of m-trifluoromethylbenzenesulfonyl chloride from m-trifluoromethylaniline. The reaction proceeds by diazotization of the aniline using sodium nitrite in a mixture of hydrochloric and acetic acids, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[1][2] This method is applicable to a wide range of substituted anilines, with good yields often achieved, particularly for anilines bearing electron-withdrawing groups.[2]

A more recent modification of this method utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid surrogate for sulfur dioxide gas. This innovation enhances the safety and scalability of the Sandmeyer-type chlorosulfonylation.[3]

Logical Relationship: Diazotization-Sandmeyer Pathway

Caption: Diazotization-Sandmeyer synthesis of fluorinated benzene sulfonyl chlorides.

Quantitative Data: Sandmeyer-Type Synthesis of Aryl Sulfonyl Chlorides[2]

| Starting Amine (XC₆H₄NH₂) | X = | Yield (%) of XC₆H₄SO₂Cl |

| m-Trifluoromethylaniline | m-CF₃ | 72 |

| p-Nitroaniline | p-NO₂ | 68 |

| m-Nitroaniline | m-NO₂ | 86 |

| p-Chloroaniline | p-Cl | 90 |

| Methyl p-aminobenzoate | p-CO₂CH₃ | 90 |

| 3,5-Dinitroaniline | 3,5-di-NO₂ | 81 |

| m-Toluidine | m-CH₃ | 71 |

| Aniline | H | 53 |

| p-Anisidine | p-OCH₃ | 27 |

Experimental Protocol: Synthesis of m-Trifluoromethylbenzenesulfonyl Chloride[2]

-

Diazotization: A mixture of concentrated hydrochloric acid (200 mL) and glacial acetic acid (60 mL) is placed in a 1000-mL beaker equipped with a mechanical stirrer. m-Trifluoromethylaniline (96.7 g, 0.6 mol) is added in one portion, resulting in the precipitation of the hydrochloride salt. The beaker is cooled in a dry ice-ethanol bath to -10°C. A solution of sodium nitrite (44.8 g, 0.65 mol) in water (65 mL) is added dropwise, maintaining the temperature below -5°C. After the addition is complete, the mixture is stirred for 45 minutes between -10°C and -5°C.

-

Preparation of the SO₂/CuCl Reagent: While the diazotization is proceeding, glacial acetic acid (600 mL) is saturated with sulfur dioxide gas in a 4000-mL beaker. Cuprous chloride (15 g) is added, and the introduction of sulfur dioxide is continued until the yellow-green suspension turns blue-green.

-

Reaction: The reaction mixture is cooled in an ice bath. When the temperature reaches 10°C, the cold diazonium salt solution is added in portions over 30 minutes to the sulfur dioxide solution. The temperature is maintained below 30°C.

-

Work-up and Isolation: The reaction mixture is poured into ice water (2000 mL) and stirred until the ice melts. The mixture is transferred to a separatory funnel, and the oily product is separated. The aqueous layer is extracted with ether. The combined organic fractions are washed with saturated aqueous sodium bicarbonate until neutral, then with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled (bp 54–55°C, 0.1 mm) to yield m-trifluoromethylbenzenesulfonyl chloride (100–115 g, 68–79%) as a colorless or slightly yellow liquid.

Direct Chlorosulfonation of Fluorinated Benzenes

Direct chlorosulfonation involves the reaction of a fluorinated benzene derivative with chlorosulfonic acid. This is an electrophilic aromatic substitution reaction, and the regioselectivity is governed by the directing effects of the fluorine and other substituents on the benzene ring. For instance, the chlorosulfonation of fluorobenzene primarily yields the para-substituted product, p-fluorobenzenesulfonyl chloride.

Experimental Workflow: Direct Chlorosulfonation

Caption: General workflow for direct chlorosulfonation.

Experimental Protocol: Synthesis of p-Fluorobenzenesulfonyl Chloride[4]

-

Reaction Setup: In a 1000 mL four-necked flask, add 280 g (2.4 mol) of chlorosulfonic acid. Cool the acid to 5–10°C.

-

Addition of Substrate: Add 29 g (0.3 mol) of fluorobenzene dropwise over 30 minutes while maintaining the temperature at 5–10°C with an ice bath.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at 10–20°C for 10 hours. Then, slowly raise the temperature to 60°C and hold for 30 minutes to complete the reaction.

-

Work-up: Cool the reaction mixture to 10–15°C and slowly add 400 g of crushed ice to quench the reaction and dilute the sulfonic acid solution. The addition of ice should be slow to prevent a sudden temperature increase and hydrolysis of the product. The product, p-fluorobenzenesulfonyl chloride, can then be isolated.

Oxidative Chlorination of Fluorinated Thiophenols and Disulfides

Synthesis Pathway: Oxidative Chlorination

Caption: Oxidative chlorination routes to fluorinated benzene sulfonyl chlorides.

Quantitative Data: Synthesis of Fluoronitrobenzenesulfonyl Chlorides via Oxidative Cleavage[5]

| Starting Difluoronitrobenzene | Product | Overall Yield (%) |

| 1,3-Difluoro-2-nitrobenzene | 2-Fluoro-6-nitrobenzenesulfonyl chloride | 78 |

| 1,3-Difluoro-4-nitrobenzene | 2-Fluoro-4-nitrobenzenesulfonyl chloride | 85 |

| 1,2-Difluoro-4-nitrobenzene | 3-Fluoro-4-nitrobenzenesulfonyl chloride | 82 |

| 1,4-Difluoro-2-nitrobenzene | 4-Fluoro-2-nitrobenzenesulfonyl chloride | 80 |

| 1,2-Difluoro-3-nitrobenzene | 2-Fluoro-3-nitrobenzenesulfonyl chloride | 75 |

Experimental Protocol: General Procedure for Oxidative Cleavage of Thioethers[5]

-

Thioether Synthesis: The respective difluoronitrobenzene is reacted with phenylmethanethiol in a suitable solvent to afford the corresponding fluoronitro(benzylthio)benzene.

-

Oxidative Chlorination: A solution of the fluoronitro(benzylthio)benzene in a suitable solvent is treated with a stream of chlorine gas at a controlled temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as crystallization or chromatography, to yield the pure fluoronitrobenzenesulfonyl chloride.

Synthesis from Fluorinated Benzenesulfonic Acids

Fluorinated benzenesulfonyl chlorides can also be prepared from the corresponding sulfonic acids or their salts. This is typically achieved by treatment with a chlorinating agent such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or chlorosulfonic acid (ClSO₃H).[2] This method is straightforward if the corresponding sulfonic acid is readily available.

General Reaction Scheme

Fluorinated-Ar-SO₃H + Chlorinating Agent (e.g., PCl₅, SOCl₂) → Fluorinated-Ar-SO₂Cl

This guide has outlined the principal synthetic methodologies for the preparation of fluorinated benzene sulfonyl chlorides. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and considerations of safety and scalability. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

3-Chloro-4-fluorobenzenesulfonyl chloride structure and IUPAC name

An In-depth Technical Guide to 3-Chloro-4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key reagent and building block in medicinal chemistry and organic synthesis. This document outlines its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Chemical Structure and IUPAC Name

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a chloro group, a fluoro group, and a sulfonyl chloride functional group.

IUPAC Name: 3-chloro-4-fluorobenzene-1-sulfonyl chloride.[1]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 91170-93-3 | [1][2][3] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [1][2][4] |

| Molecular Weight | 229.06 g/mol | [2][4] |

| Appearance | Clear yellow to orange liquid | [1][5] |

| Density | 1.610 g/mL at 25 °C | [2][6] |

| Boiling Point | 104-105 °C at 1 mmHg | [2][6] |

| Refractive Index | n20/D 1.552 | [2] |

| Flash Point | 110 °C (closed cup) | [2] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the chlorosulfonation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution introduces the chlorosulfonyl group onto the aromatic ring. The primary directing influence comes from the activating fluoro group and the deactivating chloro group, leading to substitution at the C3 and C5 positions relative to the fluorine atom.

Plausible Synthesis Route: Chlorosulfonation of 1-Chloro-2-fluorobenzene

This protocol is based on established methods for the chlorosulfonation of aromatic compounds.

Materials:

-

1-Chloro-2-fluorobenzene (1.0 eq)

-

Chlorosulfonic acid (4.0 eq)

-

Thionyl chloride (optional, to improve yield)

-

Crushed ice

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

-

Charge the flask with chlorosulfonic acid (4.0 eq) and cool it to 0-5 °C using an ice bath.

-

Add 1-chloro-2-fluorobenzene (1.0 eq) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is deemed complete, cool the mixture again in an ice bath.

-

In a separate large beaker, prepare a slurry of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring to quench the excess chlorosulfonic acid. This step is highly exothermic and will release HCl gas.

-

The product will likely separate as an oil or solid. Extract the aqueous mixture with dichloromethane (3 x volume of the initial aromatic compound).

-

Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a multi-step process.

Figure 2: Synthetic workflow for this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage.[2][5] May be corrosive to metals.[5][7]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. Page loading... [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

SMILES and InChI key for 3-Chloro-4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Chloro-4-fluorobenzenesulfonyl chloride, a key reagent in synthetic organic chemistry. This document outlines its chemical identifiers, physical properties, a representative synthetic protocol, and safety information.

Chemical Identity and Structure

This compound is a halogenated aromatic sulfonyl chloride. Its structure is characterized by a benzene ring substituted with a chlorine atom, a fluorine atom, and a sulfonyl chloride functional group.

| Identifier | Value |

| SMILES | Fc1ccc(cc1Cl)S(Cl)(=O)=O |

| InChIKey | DXFXNSNBZNELII-UHFFFAOYSA-N[1] |

The relationship between the common name and these standard chemical identifiers is illustrated in the diagram below.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H3Cl2FO2S | [1][2] |

| Molecular Weight | 229.06 g/mol | [2] |

| Appearance | Clear yellow to light yellow to orange clear liquid | [1][3] |

| Density | 1.610 g/mL at 25 °C | |

| Boiling Point | 104-105 °C at 1 mmHg | |

| Refractive Index | 1.552 at 20 °C | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| CAS Number | 91170-93-3 | [2] |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of a structurally similar compound, 3-chloro-4-fluorobenzoyl chloride, which can be adapted for the synthesis of the title compound. This procedure is illustrative and may require optimization for specific laboratory conditions.

Reaction: Chlorination of 4-fluorobenzoyl chloride.[4]

Materials:

-

4-fluorobenzoyl chloride

-

Chlorinating agent (e.g., chlorine gas)

-

Chlorination catalyst (e.g., Iron(III) chloride)

-

Solvent (optional)

-

Reaction vessel equipped with a stirrer, gas inlet, and reflux condenser

Procedure:

-

Charge the reaction vessel with 4-fluorobenzoyl chloride and the chlorination catalyst. If a solvent is used, add it at this stage.

-

Heat the mixture to the desired reaction temperature, which can range from -20 to 200 °C.

-

Introduce the chlorinating agent into the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).

-

Upon completion of the reaction, remove the catalyst by filtration or distillation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain 3-chloro-4-fluorobenzoyl chloride.[4]

The logical workflow for this synthesis is depicted in the diagram below.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It may also be corrosive to metals.[5] Appropriate personal protective equipment (PPE), including face shields, gloves, and goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Chlorure de 3-chloro-4-fluorobenzènesulfonyle, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 91170-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 5. 3-クロロ-4-フルオロベンゼンスルホニルクロリド | this compound | 91170-93-3 | 東京化成工業株式会社 [tcichemicals.com]

Spectroscopic Analysis of Fluorinated Benzenesulfonyl Chlorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key fluorinated benzenesulfonyl chloride isomers. These compounds are of significant interest in medicinal chemistry and drug development, serving as versatile building blocks for the synthesis of a wide array of pharmaceutical agents. A thorough understanding of their spectroscopic properties is crucial for unambiguous identification, purity assessment, and quality control in synthetic workflows.

This document summarizes the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-fluorobenzenesulfonyl chloride, 3-fluorobenzenesulfonyl chloride, and 4-fluorobenzenesulfonyl chloride. It also provides detailed experimental protocols for their synthesis and spectroscopic characterization.

Spectroscopic Data Summary

The following tables present a summary of the key ¹H, ¹³C, ¹⁹F NMR, and IR spectroscopic data for the ortho, meta, and para isomers of fluorobenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Fluorobenzenesulfonyl Chlorides in CDCl₃

| Compound | Chemical Shift (δ) ppm and Coupling Constants (J) Hz |

| 2-Fluorobenzenesulfonyl chloride | 8.05-7.95 (m, 1H), 7.85-7.75 (m, 1H), 7.50-7.30 (m, 2H) |

| 3-Fluorobenzenesulfonyl chloride | 7.80-7.70 (m, 2H), 7.65-7.55 (m, 1H), 7.50-7.40 (m, 1H) |

| 4-Fluorobenzenesulfonyl chloride | 8.08 (dd, J = 9.2, 4.8 Hz, 2H), 7.30 (t, J = 8.0 Hz, 2H)[1] |

Table 2: ¹³C NMR Spectroscopic Data for Fluorobenzenesulfonyl Chlorides in CDCl₃

| Compound | Chemical Shift (δ) ppm |

| 2-Fluorobenzenesulfonyl chloride | Data not readily available in a comparable format. |

| 3-Fluorobenzenesulfonyl chloride | Data not readily available in a comparable format. |

| 4-Fluorobenzenesulfonyl chloride | Data not readily available in a comparable format. |

Table 3: ¹⁹F NMR Spectroscopic Data for Fluorobenzenesulfonyl Chlorides in CDCl₃

| Compound | Chemical Shift (δ) ppm |

| 2-Fluorobenzenesulfonyl chloride | Data not readily available in a comparable format. |

| 3-Fluorobenzenesulfonyl chloride | Data not readily available in a comparable format. |

| 4-Fluorobenzenesulfonyl chloride | Data not readily available in a comparable format. |

Infrared (IR) Spectroscopy Data

The IR spectra of benzenesulfonyl chlorides are characterized by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group. The position of the fluorine substituent on the benzene ring can subtly influence the vibrational frequencies of these and other bonds.

Table 4: Key IR Absorption Frequencies (cm⁻¹) for Fluorobenzenesulfonyl Chlorides (Neat)

| Vibrational Mode | 2-Fluorobenzenesulfonyl chloride | 3-Fluorobenzenesulfonyl chloride | 4-Fluorobenzenesulfonyl chloride |

| S=O asymmetric stretching | ~1380 | ~1380 | ~1385 |

| S=O symmetric stretching | ~1180 | ~1180 | ~1190 |

| C-S stretching | ~840 | ~830 | ~835 |

| S-Cl stretching | ~570 | ~575 | ~565 |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocols

Synthesis of Fluorinated Benzenesulfonyl Chlorides

A general and reliable method for the synthesis of fluorinated benzenesulfonyl chlorides is the diazotization of the corresponding fluoroaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

General Procedure for the Synthesis of Fluorobenzenesulfonyl Chlorides from Fluoroanilines:

-

Diazotization: The corresponding fluoroaniline (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid. The solution is cooled to between -10°C and -5°C in an ice-salt or dry ice/acetone bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below -5°C. The mixture is stirred for an additional 30-60 minutes at this temperature.

-

Preparation of the SO₂/CuCl Solution: In a separate flask, sulfur dioxide is bubbled through glacial acetic acid until saturation is reached. Copper(I) chloride (catalytic amount) is then added.

-

Sandmeyer Reaction: The cold diazonium salt solution is added portion-wise to the SO₂/CuCl solution. The reaction is typically exothermic and should be controlled by external cooling to maintain the temperature below 30°C.

-

Work-up: Upon completion of the reaction (as monitored by TLC or GC-MS), the mixture is poured onto ice water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude fluorobenzenesulfonyl chloride can be further purified by vacuum distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the fluorinated benzenesulfonyl chloride (typically 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation (Neat): A small drop of the liquid fluorinated benzenesulfonyl chloride is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a fluorinated benzenesulfonyl chloride.

Caption: General workflow for the synthesis and purification of fluorinated benzenesulfonyl chlorides.

Structure-Spectra Relationship

The position of the fluorine atom on the benzene ring influences the electron density distribution, which in turn affects the chemical shifts of the aromatic protons in the ¹H NMR spectrum.

Caption: Relationship between fluorine position and its effect on ¹H NMR aromatic proton signals.

References

GHS Hazard Classification of 3-Chloro-4-fluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzenesulfonyl chloride (CAS No: 54933-43-4; Molecular Formula: C₆H₃Cl₂FO₂S) is a sulfonyl chloride derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Due to its reactive nature, a thorough understanding of its hazard profile is critical for ensuring laboratory safety and regulatory compliance.

This technical guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound. It is intended to provide researchers, chemists, and safety professionals with the essential data and procedural knowledge required for safe handling, storage, and risk assessment.

GHS Hazard Classification Summary

This compound is classified as a corrosive substance. The official GHS classification is based on its potential to cause irreversible damage to skin and eyes upon contact. The key hazard elements are summarized below.

| GHS Element | Classification | Details |

| Pictogram | GHS05: Corrosion | |

| Signal Word | Danger | Indicates a severe hazard. |

| Hazard Statement | H314 | "Causes severe skin burns and eye damage."[1][2] |

| Hazard Class | Skin Corrosion / Irritation | Category 1B [2] |

| Serious Eye Damage / Irritation | Category 1 [2] |

Detailed Hazard Analysis

The classification of this compound is driven by its corrosive properties, which are characteristic of many sulfonyl chlorides. The presence of the sulfonyl chloride functional group (-SO₂Cl) makes the molecule highly susceptible to hydrolysis. Upon contact with moisture, such as on the skin or in the eyes, it can react to form hydrochloric acid (HCl) and 3-chloro-4-fluorobenzenesulfonic acid, both of which are strong acids and contribute to the severe corrosive effects.

Skin Corrosion - Category 1B

A substance is classified as Skin Corrosion Category 1B if it produces irreversible skin damage, specifically visible necrosis through the epidermis and into the dermis, following an exposure of up to 4 hours, with observations recorded for up to 14 days.[3] For this compound, this classification indicates that exposure for a period between 3 minutes and 1 hour can cause severe, irreversible burns.[2]

Serious Eye Damage - Category 1

This classification applies to substances that cause tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days of application.[4] Given its classification as a skin corrosive, it is presumed to cause severe and permanent damage to the eyes upon contact.[5]

Precautionary Statements (P-Statements)

A selection of key precautionary statements associated with the H314 hazard classification is provided below. This is not an exhaustive list, and users should consult the full Safety Data Sheet (SDS) for complete guidance.

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[2] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Determination

The GHS classification for skin and eye damage is determined using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). In the interest of animal welfare, a tiered or weight-of-the-evidence approach is recommended, starting with in vitro or ex vivo methods before considering in vivo testing.[3][6]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[7]

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, typically an albino rabbit.[8]

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

-

Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch and semi-occlusive dressing.[8]

-

Exposure: The exposure period is typically up to 4 hours.[3][9] For known corrosive substances, shorter exposure times (3 minutes, 1 hour) are used in a tiered approach.

-

Observation: After exposure, the patch is removed. The skin is examined for erythema (redness) and edema (swelling) at specified intervals: 60 minutes, and then at 24, 48, and 72 hours after patch removal.[3]

-

Classification:

-

Corrosion: The production of irreversible damage, such as visible necrosis, ulcers, or bleeding, determines a corrosive classification.[3] If a corrosive effect is observed in the first animal, the test is terminated, and the substance is classified.

-

Irritation: Reversible skin damage is scored based on the severity of erythema and edema.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to produce irritation or corrosion when applied to the eye.[4][10]

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the untreated eye serving as a control.[11]

Methodology:

-

Prerequisite: A weight-of-the-evidence analysis is performed first. If a substance is a known skin corrosive (per OECD 404), it is assumed to be an eye corrosive, and in vivo eye testing is not performed.[5][6]

-

Animal Selection: A single animal is used for the initial test.

-

Application: A dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is placed in the conjunctival sac of one eye. The eyelids are then held gently together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] The degree of eye reaction is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

Classification:

-

Category 1 (Serious Eye Damage): This classification is warranted if effects are not fully reversible within an observation period of 21 days.

-

Confirmation: If a corrosive or severe irritant effect is seen in the first animal, the test is immediately terminated. If not, the response is confirmed using up to two additional animals.[11]

-

Visualized Workflows and Logic

The following diagrams illustrate the logical process for GHS classification and the experimental workflow for dermal corrosion testing.

Caption: GHS classification logic for the target compound.

Caption: Experimental workflow for OECD Guideline 404.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.nl [fishersci.nl]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

An In-depth Technical Guide to the Initial Reactivity of 3-Chloro-4-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial reactivity studies of 3-chloro-4-fluorobenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The document details the compound's physicochemical properties, core reactivity, and specific experimental protocols for its principal reaction: the synthesis of sulfonamides. Particular emphasis is placed on its reactions with primary and secondary amines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, actionable experimental details.

Introduction

This compound is an aromatic sulfonyl chloride compound of significant interest in medicinal chemistry and materials science.[1] Its utility stems primarily from the highly reactive sulfonyl chloride functional group, which serves as a versatile handle for the introduction of the 3-chloro-4-fluorobenzenesulfonyl moiety into a wide range of molecules.[1] The presence of both a chlorine and a fluorine atom on the benzene ring influences the electrophilicity of the sulfur atom, thereby modulating its reactivity towards nucleophiles.[2] This guide focuses on the fundamental reactivity of this compound, with a primary emphasis on its reactions with amine nucleophiles to form sulfonamides, a common structural motif in many pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 91170-93-3 | [3] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [3] |

| Molecular Weight | 229.06 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 104-105 °C at 1 mmHg | [3] |

| Density | 1.610 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.552 | [3] |

Core Reactivity: Sulfonamide Formation

The principal reaction of this compound is its nucleophilic substitution reaction with primary and secondary amines to yield the corresponding N-substituted sulfonamides. This reaction, a classic example of the Hinsberg reaction, is a cornerstone of sulfonamide synthesis.[2][4] Tertiary amines, lacking a proton on the nitrogen atom, do not form stable sulfonamides under these conditions.[2][4]

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[2] The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on the aromatic ring, is expected to increase the electrophilicity of the sulfonyl sulfur, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[2][5]

Reactivity with Primary Amines

Primary amines react with this compound to form N-monosubstituted sulfonamides. A key characteristic of the resulting sulfonamide is the presence of an acidic proton on the nitrogen atom. This acidity is due to the strong electron-withdrawing effect of the sulfonyl group. In the presence of a base, such as aqueous sodium hydroxide, this proton can be abstracted to form a water-soluble sodium salt.[4][6] Subsequent acidification of the solution will precipitate the sulfonamide.[4]

Reactivity with Secondary Amines

Secondary amines react with this compound to yield N,N-disubstituted sulfonamides.[4] Crucially, the resulting sulfonamide lacks an acidic proton on the nitrogen atom. Consequently, it is insoluble in aqueous alkali and will precipitate from the reaction mixture.[4][6]

Experimental Protocols

While specific kinetic data for the reaction of this compound is not extensively documented in publicly available literature, a general and robust protocol for the synthesis of sulfonamides can be adapted. The following protocol is based on established methods for the synthesis of N-aryl sulfonamides.

General Protocol for the Synthesis of N-Aryl-3-chloro-4-fluorobenzenesulfonamides

This procedure is applicable to the reaction of this compound with a variety of primary and secondary aromatic and aliphatic amines.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, substituted anilines, or aliphatic amines)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (or other suitable aprotic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in dichloromethane to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture with 1 M hydrochloric acid to remove excess amine and base.

-

Subsequently, wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes for the reaction of this compound with representative primary and secondary amines based on the general principles of the Hinsberg reaction.

| Amine Type | Reactant Example | Expected Product Structure | Solubility in Aqueous Base |

| Primary | Aniline | N-phenyl-3-chloro-4-fluorobenzenesulfonamide | Soluble |

| Secondary | Diethylamine | N,N-diethyl-3-chloro-4-fluorobenzenesulfonamide | Insoluble |

Conclusion

This compound is a reactive and versatile building block for the synthesis of sulfonamides. Its reactivity is governed by the electrophilic nature of the sulfonyl sulfur, which is enhanced by the presence of the chloro and fluoro substituents on the aromatic ring. The well-established protocols for sulfonamide synthesis are readily applicable to this compound, providing a reliable route to a diverse range of N-substituted sulfonamides. This guide provides the foundational knowledge and practical guidance necessary for the effective utilization of this compound in research and development. Further quantitative studies on the kinetics and substrate scope of its reactions will undoubtedly expand its applications in synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 91170-93-3 [amp.chemicalbook.com]

- 4. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Discovery and History of Substituted Benzenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzenesulfonyl chlorides are a pivotal class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to a substituted benzene ring. Their high reactivity, particularly as electrophiles, has established them as indispensable reagents in organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of these versatile compounds, with a particular focus on their role in medicinal chemistry and drug development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Historical Overview and Key Discoveries

The journey of benzenesulfonyl chlorides began in the mid-19th century. One of the earliest documented preparations of the parent compound, benzenesulfonyl chloride, can be traced back to the work of Charles Frédéric Gerhardt and L. Chancel in 1852, and Gerhardt and G. Chiozza in 1853.[1] These early methods involved the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.[1]

A significant milestone in the application of benzenesulfonyl chlorides was the development of the Hinsberg Test in 1890 by Oscar Hinsberg. This classical chemical test utilizes benzenesulfonyl chloride to differentiate between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide adducts in alkali.[2][3] This application underscored the importance of benzenesulfonyl chlorides as analytical reagents and paved the way for their broader use in chemical synthesis.

The 20th century witnessed the development of more efficient and scalable methods for the synthesis of both the parent and substituted benzenesulfonyl chlorides. The direct chlorosulfonation of aromatic compounds using chlorosulfonic acid emerged as a primary industrial method. This electrophilic aromatic substitution reaction allows for the introduction of the sulfonyl chloride group onto the benzene ring, with the position of substitution being directed by the existing substituents on the ring.

Key Substituted Benzenesulfonyl Chlorides: A Historical Perspective

The ability to introduce various functional groups onto the benzene ring of benzenesulfonyl chloride has exponentially expanded their utility. Some of the most historically and synthetically important substituted derivatives include:

-

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): Now a ubiquitous reagent in organic synthesis, tosyl chloride's preparation via the chlorosulfonation of toluene became a standard method.[4] Its use in converting alcohols to good leaving groups (tosylates) is a cornerstone of modern organic chemistry.[4]

-

Nitrobenzenesulfonyl Chlorides (Nosyl Chlorides): The synthesis of nitro-substituted benzenesulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, provided chemists with valuable synthetic intermediates. The nitro group can serve as a precursor to an amino group or act as a strong electron-withdrawing group, influencing the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides. An early preparation of o-nitrobenzenesulfonyl chloride involved the chlorination of di-o-nitrophenyl disulfide.[5]

-

Chlorobenzenesulfonyl Chlorides: The introduction of a chlorine atom onto the benzene ring, as seen in 2-chlorobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride, further diversified the range of available building blocks for synthesis.

-

Aminobenzenesulfonyl Chlorides: The synthesis of aminobenzenesulfonyl chlorides was a critical development, particularly for the burgeoning field of medicinal chemistry. These compounds are direct precursors to the sulfonamide (sulfa) drugs.

Quantitative Data of Selected Substituted Benzenesulfonyl Chlorides

The physical properties of substituted benzenesulfonyl chlorides vary depending on the nature and position of the substituent on the benzene ring. The following table summarizes key quantitative data for a selection of these compounds.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | C₆H₅ClO₂S | 176.62 | 13-15[6] | 251-252[6] | 1.384 @ 25°C[7] |

| p-Toluenesulfonyl Chloride | 4-CH₃C₆H₄SO₂Cl | C₇H₇ClO₂S | 190.65 | 65-69[8] | 134 / 10 mmHg[8] | Not readily available |

| 2-Nitrobenzenesulfonyl Chloride | 2-NO₂C₆H₄SO₂Cl | C₆H₄ClNO₄S | 221.62 | 63-67[9] | Not readily available | Not readily available |

| 3-Nitrobenzenesulfonyl Chloride | 3-NO₂C₆H₄SO₂Cl | C₆H₄ClNO₄S | 221.62 | 61-63 | 165-170 / 10 mmHg | Not readily available |

| 4-Nitrobenzenesulfonyl Chloride | 4-NO₂C₆H₄SO₂Cl | C₆H₄ClNO₄S | 221.62 | 75[1] | 143-144 / 1.5 mmHg[1] | 1.602 (estimate)[1] |

| 2-Chlorobenzenesulfonyl Chloride | 2-ClC₆H₄SO₂Cl | C₆H₄Cl₂O₂S | 211.07 | Not readily available | 150-152 / 12 mmHg[10] | 1.548 @ 25°C[10] |

| 3-Chlorobenzenesulfonyl Chloride | 3-ClC₆H₄SO₂Cl | C₆H₄Cl₂O₂S | 211.07 | -1[11] | 102-104 / 1 mmHg | 1.499 @ 25°C |

| 4-Chlorobenzenesulfonyl Chloride | 4-ClC₆H₄SO₂Cl | C₆H₄Cl₂O₂S | 211.07 | 50-52[2] | 141 / 15 mmHg[2] | 1.5075 (estimate)[2] |

| 2-Aminobenzenesulfonyl Chloride | 2-NH₂C₆H₄SO₂Cl | C₆H₆ClNO₂S | 191.64 | 72-74[12] | Not readily available | Not readily available |

| 3-Aminobenzenesulfonyl Chloride | 3-NH₂C₆H₄SO₂Cl | C₆H₆ClNO₂S | 191.64 | Not readily available | Not readily available | Not readily available |

| 4-Aminobenzenesulfonyl Chloride | 4-NH₂C₆H₄SO₂Cl | C₆H₆ClNO₂S | 191.64 | Not readily available | Not readily available | Not readily available |

Application in Drug Development: The Case of Celecoxib

The impact of substituted benzenesulfonyl chlorides on drug development is profound, largely due to their role as precursors to sulfonamides. A prominent example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib .

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[13] Its synthesis involves the use of a substituted benzenesulfonamide derivative, which is prepared from the corresponding benzenesulfonyl chloride.

Signaling Pathway of COX-2 Inhibition by Celecoxib

The anti-inflammatory and analgesic effects of Celecoxib are primarily mediated through its inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.

As depicted in the diagram, inflammatory stimuli lead to the activation of phospholipase A2, which in turn releases arachidonic acid from membrane phospholipids. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever. Celecoxib selectively binds to and inhibits the active site of COX-2, thereby blocking the production of prostaglandins and alleviating the symptoms of inflammation.[11][13]

Experimental Protocols: Historical Synthesis Methods

The following sections provide detailed methodologies for the synthesis of key benzenesulfonyl chlorides, drawing from historical and foundational literature.

General Experimental Workflow

The synthesis of substituted benzenesulfonyl chlorides, particularly via chlorosulfonation, follows a general workflow.

Synthesis of p-Acetaminobenzenesulfonyl Chloride from Acetanilide

This procedure is adapted from Organic Syntheses, a reliable source for classic organic preparations.

Procedure:

-

In a suitable flask, 280 cc. (518 g., 4.4 moles) of chlorosulfonic acid is placed and cooled to 10-15°C.

-

While maintaining the temperature between 10-20°C, 135 g. (1 mole) of dry, finely powdered acetanilide is added in small portions with constant agitation.

-

After the addition is complete, the reaction mixture is slowly warmed to 60-70°C and maintained at this temperature for two hours to complete the reaction.

-

The resulting syrupy liquid is cooled and then poured slowly with stirring into 1 kg of crushed ice. This step should be performed in a fume hood due to the evolution of hydrogen chloride gas.

-

The solid p-acetaminobenzenesulfonyl chloride that separates is collected by suction filtration and washed with cold water.

-

The crude product can be used directly for many applications or purified by recrystallization. The yield of crude material is typically 77-81% of the theoretical amount.[14]

Synthesis of o-Nitrobenzenesulfonyl Chloride

This method is also based on a procedure detailed in Organic Syntheses.

Procedure:

-

A mixture of 200 g (0.90 mole) of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water is placed in a flask fitted with a reflux condenser and a stirrer.

-

The mixture is heated to boiling and stirred to facilitate hydrolysis, which is typically complete within 45 minutes after the compound melts.

-

The resulting orange-red solution is filtered, and the filtrate is made just acidic to litmus with acetic acid.

-

The washed chloride is then dissolved in 140 cc of glacial acetic acid at 50-60°C, and the solution is quickly filtered by suction.

-

The filtrate is chilled in cold water and stirred vigorously to induce crystallization of the sulfonyl chloride.

-

The crystals are collected, washed with water, and dried. The yield of the light yellow product is approximately 84% of the theoretical amount, with a melting point of 64-65°C.[15]

Conclusion

From their discovery in the mid-19th century to their current indispensable role in modern organic synthesis and drug development, substituted benzenesulfonyl chlorides have a rich and impactful history. Their versatility as chemical building blocks, stemming from the reactivity of the sulfonyl chloride group and the diverse functionalities that can be incorporated onto the benzene ring, has solidified their importance in both academic research and industrial applications. The development of sulfonamide-based drugs, exemplified by the COX-2 inhibitor Celecoxib, is a testament to the enduring legacy and continued relevance of this remarkable class of compounds. This guide has provided a comprehensive overview of their discovery, key historical milestones, quantitative properties, and practical applications, offering valuable insights for professionals in the chemical and pharmaceutical sciences.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 4. svkm-iop.ac.in [svkm-iop.ac.in]